1-benzyl-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Overview
Description
1-BENZYL-5-(4-METHYLPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE is a complex heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-BENZYL-5-(4-METHYLPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE typically involves multi-step reactionsThe reaction conditions often involve the use of copper(I) catalysts to enhance the reaction rate and yield . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
1-BENZYL-5-(4-METHYLPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as copper(I) iodide, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-5-(4-METHYLPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-BENZYL-5-(4-METHYLPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE exerts its effects involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death . In anticancer research, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 1-BENZYL-5-(4-METHYLPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE include other triazole derivatives such as:
1-BENZYL-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID: Known for its antimicrobial properties.
1-BENZYL-5-FORMYL-1,2,3-TRIAZOLE-4-CARBOXYLATES: Used in organic synthesis and materials science.
The uniqueness of 1-BENZYL-5-(4-METHYLPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE lies in its specific structural configuration, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16N4O2 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-benzyl-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C18H16N4O2/c1-12-7-9-14(10-8-12)22-17(23)15-16(18(22)24)21(20-19-15)11-13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3 |
InChI Key |
UCUYULHKBQEMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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